![molecular formula C19H28ClNO5S B5986930 [4-Acetyloxy-3-(5-morpholin-4-ylpentylsulfanyl)phenyl] acetate;hydrochloride](/img/structure/B5986930.png)
[4-Acetyloxy-3-(5-morpholin-4-ylpentylsulfanyl)phenyl] acetate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Acetyloxy-3-(5-morpholin-4-ylpentylsulfanyl)phenyl] acetate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyloxy group, a morpholinylpentylsulfanyl chain, and a phenyl ring, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Acetyloxy-3-(5-morpholin-4-ylpentylsulfanyl)phenyl] acetate;hydrochloride typically involves multiple steps, including the formation of the morpholinylpentylsulfanyl chain and its subsequent attachment to the phenyl ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
化学反応の分析
Types of Reactions
[4-Acetyloxy-3-(5-morpholin-4-ylpentylsulfanyl)phenyl] acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetyloxy group, converting it into a hydroxyl group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides, while reduction of the acetyloxy group can produce hydroxyl derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-Acetyloxy-3-(5-morpholin-4-ylpentylsulfanyl)phenyl] acetate;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study cellular processes and interactions. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound may have potential therapeutic applications. Researchers are investigating its effects on different molecular targets and pathways to develop new treatments for diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and products. Its chemical versatility allows for the creation of specialized compounds with specific properties.
作用機序
The mechanism of action of [4-Acetyloxy-3-(5-morpholin-4-ylpentylsulfanyl)phenyl] acetate;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure enables it to bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.
Uniqueness
[4-Acetyloxy-3-(5-morpholin-4-ylpentylsulfanyl)phenyl] acetate;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds, its complex structure allows for a broader range of applications and interactions.
特性
IUPAC Name |
[4-acetyloxy-3-(5-morpholin-4-ylpentylsulfanyl)phenyl] acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5S.ClH/c1-15(21)24-17-6-7-18(25-16(2)22)19(14-17)26-13-5-3-4-8-20-9-11-23-12-10-20;/h6-7,14H,3-5,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVMNVFBGAGAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)SCCCCCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-butenamide](/img/structure/B5986847.png)
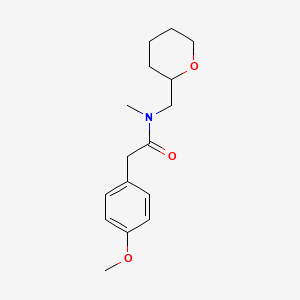
![3-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5986854.png)
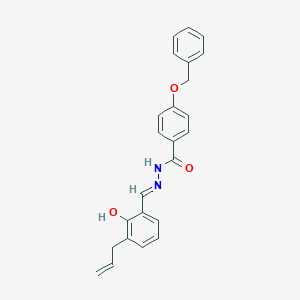
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyridinyl)-1-propanamine](/img/structure/B5986861.png)
![2-chloro-5-{[5-(2,3-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5986876.png)
![2-[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENOL](/img/structure/B5986877.png)
![N-[(2-chlorophenyl)methyl]-3-[1-[[1-(3-methylphenyl)imidazol-2-yl]methyl]piperidin-3-yl]propanamide](/img/structure/B5986882.png)
![5-(1-Benzofuran-2-yl)-3-[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]-1,2,4-triazine](/img/structure/B5986892.png)
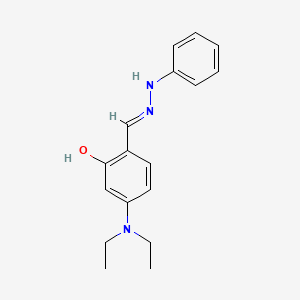
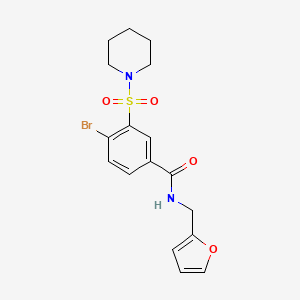
![4-chloro-3-{[(3-chlorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5986914.png)
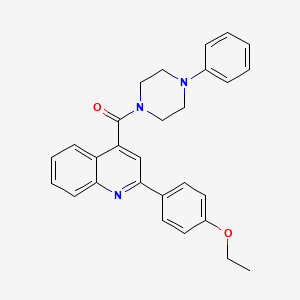
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5986944.png)
